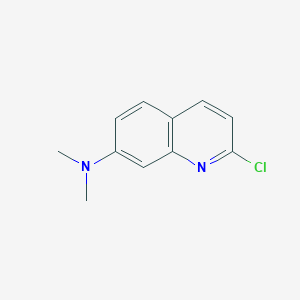

2-chloro-N,N-dimethylquinolin-7-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-dimethylquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-14(2)9-5-3-8-4-6-11(12)13-10(8)7-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGAEGLRTGDXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N,n Dimethylquinolin 7 Amine

Precursor Synthesis and Halogenation Reactions

The initial phase of the synthesis centers on creating a suitable quinoline (B57606) precursor that can be efficiently chlorinated. This often involves either the direct chlorination of a quinolinone derivative or the synthesis of a di-halogenated intermediate that offers regioselective reactivity in subsequent steps.

The introduction of a chlorine atom at the 2-position of the quinoline ring is commonly achieved by converting a corresponding quinolin-2-one (or hydroxyquinoline) precursor. The hydroxyl group at the C2 position can be transformed into a chloro group using various chlorinating agents. A general method involves heating a quinolin-2(1H)-one with a reagent like triphenylphosphine (B44618) and trichloroisocyanuric acid. chemicalbook.com In a typical procedure, this mixture is heated, leading to a vigorous reaction that forms the 2-chloroquinoline (B121035) product upon workup. chemicalbook.com Another widely used and powerful chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often used with a catalytic amount of a tertiary amine like N,N-dimethylaniline or in a solvent such as N,N-Dimethylformamide (DMF). scispace.comderpharmachemica.com

| Precursor | Chlorinating Agent | Conditions | Yield |

| 1-Methylquinolin-2(1H)-one | Triphenylphosphine / Trichloroisocyanuric acid | 130-140 °C, 3 h | 82% chemicalbook.com |

| 6,7-dimethoxy quinazolin-2,4-dione | POCl₃ / N,N-dimethylaniline | Reflux, 5 h | - derpharmachemica.com |

| 7-fluoroquinazoline-2,4-diol | POCl₃ / DMF | 110 °C, 6 h | 85.4% scispace.com |

| This table presents data for analogous chlorination reactions on similar heterocyclic systems to illustrate common methodologies. |

In many synthetic strategies, a di-halogenated quinoline is prepared first to facilitate selective substitutions. For instance, a compound like 7-fluoroquinazoline-2,4-diol can be converted into 2,4-dichloro-7-fluoroquinazoline (B1321832) by heating with phosphorus oxychloride (POCl₃) and a few drops of DMF. scispace.com Similarly, 6,7-dimethoxy quinazolin-2,4-dione is transformed into 2,4-dichloro-6,7-dimethoxy quinazoline (B50416) by refluxing with POCl₃ in the presence of N,N-dimethylaniline. derpharmachemica.com

The synthesis of 4,7-dichloroquinoline (B193633) is another relevant example, often starting from m-chloroaniline and diethyl ethoxymethylenemalonate. This precursor is crucial in medicinal chemistry and is frequently functionalized via nucleophilic substitution. mdpi.com The differential reactivity of the chlorine atoms—typically with the C4 position being more reactive than the C2 position towards nucleophiles—allows for sequential and selective functionalization. quimicaorganica.org This differential reactivity is key for synthesizing molecules with different substituents at the 2- and 4-positions.

Amination Reactions for N,N-Dimethylamino Group Introduction

The final key transformation is the introduction of the N,N-dimethylamino moiety. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces a halogen atom on the quinoline ring.

The chlorine atom on the quinoline ring, particularly at the 2- and 4-positions, is susceptible to displacement by nucleophiles like dimethylamine (B145610). quimicaorganica.org The reaction of a 2-chloroquinoline with dimethylamine can be carried out by heating the components in a sealed vessel to yield the 2-dimethylaminoquinoline product. researchgate.net This type of reaction is a cornerstone for creating a wide array of substituted aminoquinolines. nih.gov

The process can be facilitated under various conditions, sometimes requiring a base like triethylamine (B128534) or potassium carbonate to enhance the nucleophilicity of the amine. nih.gov For less reactive systems or to achieve selectivity, palladium-catalyzed methods like the Buchwald-Hartwig amination can be employed, which allows for the coupling of aryl halides with amines under milder conditions. nih.gov

| Substrate | Amine | Conditions | Product |

| 2-chloroquinoline | Dimethylamine | Sealed tube, 120–130°С | 2-dimethylaminoquinoline researchgate.net |

| 4,7-dichloroquinoline | Morpholine (B109124) | K₂CO₃, DMF, 120 °C, 24 h | 7-chloro-4-morpholinoquinoline mdpi.com |

| 2,4-dichloro-6,7-dimethoxy quinazoline | Aniline (B41778) derivatives | Isopropanol, Reflux, 6 h | 2-chloro-4-(arylamino)-6,7-dimethoxy quinazolines derpharmachemica.com |

| This table showcases nucleophilic substitution reactions on chloro-substituted quinolines and quinazolines. |

The efficiency and outcome of the amination reaction are highly dependent on the chosen reaction parameters, especially the solvent system.

The choice of solvent plays a critical role in the nucleophilic substitution process. Polar aprotic solvents are often favored as they can solvate the cation while leaving the nucleophile relatively free and reactive.

N,N-Dimethylformamide (DMF) : DMF is a common solvent for SNAr reactions due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. mdpi.comnih.gov It is particularly effective for reactions that require elevated temperatures to proceed at a reasonable rate. nih.gov

Ethanol (B145695) (EtOH) : As a polar protic solvent, ethanol can also be used, particularly in reactions involving an amine nucleophile. It can serve both as a solvent and, in some cases, participate in the reaction or influence the reactivity of the base. mdpi.com For instance, the reaction of a dichlorinated pyrimidine (B1678525) with an aniline was conducted in ethanol with triethylamine as a base. mdpi.com

Tetrahydrofuran (THF) : THF is another suitable solvent, especially for reactions employing organometallic reagents or strong bases like lithium dimethylamide. researchgate.net Its lower boiling point makes it ideal for reactions that need to be run at moderate temperatures. It was the solvent of choice for a vicarious nucleophilic substitution (VNS) reaction on a nitroquinoline using potassium 9H-carbazol-9-ide. mdpi.com

The optimal solvent is ultimately determined by the specific substrate, the nature of the nucleophile, and the reaction temperature required for the transformation. nih.gov

Optimized Reaction Conditions and Parameters

Base Optimization (e.g., Sodium Hydroxide (B78521), Triethylamine, Potassium Carbonate) and Catalyst Application

The synthesis of 2-chloro-N,N-dimethylquinolin-7-amine would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction, where the amine group is introduced onto a pre-existing chloroquinoline core. A plausible precursor for this transformation is 2,7-dichloroquinoline (B1602032). The reaction would involve the substitution of the chlorine atom at the C7 position with a dimethylamino group. The choice of base is critical in such reactions to facilitate the deprotonation of the amine or to scavenge the HCl byproduct, thereby driving the reaction to completion.

Commonly employed bases in similar amination reactions on chloro-heterocyclic compounds include inorganic bases like potassium carbonate (K2CO3) and sodium hydroxide (NaOH), as well as organic bases such as triethylamine (Et3N). For instance, the regioselective reaction of substituted 2,4-dichloroquinolines with various nucleophiles has been successfully carried out in the presence of powdered K2CO3, which acts as a mild and efficient base at moderate temperatures. researchgate.net In the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, potassium carbonate was also the base of choice for the amination step with morpholine. mdpi.comresearchgate.net For the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, a related heterocyclic system, the final nucleophilic substitution was also achieved, highlighting the feasibility of this type of reaction. scispace.com

While many SNAr reactions on activated chloroquinolines can proceed without a catalyst, transition metal catalysis, particularly with palladium or copper, is a common strategy to enhance the efficiency of C-N bond formation, especially for less reactive substrates. However, for a likely activated substrate such as 2,7-dichloroquinoline, a catalyst might not be strictly necessary. nih.gov

Table 1: Base Application in Amination of Chloroquinolines

| Base | Typical Application | Reference |

|---|---|---|

| Potassium Carbonate (K2CO3) | Mild base for regioselective amination of dichloroquinolines. | researchgate.netmdpi.comresearchgate.net |

| Triethylamine (Et3N) | Used to basify the reaction mixture after chlorination. | chemicalbook.com |

Stoichiometric Considerations (e.g., Use of Excess Amine)

In nucleophilic substitution reactions for the synthesis of aminoquinolines, the stoichiometry of the reactants plays a crucial role in maximizing the yield of the desired product and minimizing side reactions. It is a common practice to use an excess of the amine nucleophile, in this case, dimethylamine.

The use of excess amine serves multiple purposes:

It increases the concentration of the nucleophile, thereby accelerating the rate of the reaction according to the principles of chemical kinetics.

It can act as a solvent or co-solvent for the reaction.

The excess amine can also serve as a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the substitution reaction, thus preventing the protonation and deactivation of the nucleophile.

In the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, four equivalents of morpholine were used for the amination step. mdpi.com This use of a significant excess of the amine highlights a common strategy to ensure the reaction proceeds to completion. Therefore, in the synthesis of this compound from 2,7-dichloroquinoline, employing a similar excess of dimethylamine would be a logical starting point for optimization.

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry is increasingly moving towards more efficient, scalable, and automated processes. For the synthesis of quinoline derivatives, including potentially this compound, advanced techniques like continuous flow synthesis and automated systems offer significant advantages over traditional batch processing.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including quinolines. nih.govresearchgate.netvapourtec.com This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to improved reaction efficiency, safety, and scalability.

While a specific continuous flow process for this compound has not been reported, the synthesis of various substituted quinolines has been successfully demonstrated using this technology. researchgate.netvapourtec.comacs.org For example, a continuous flow process has been developed for the synthesis of quinolines via a tandem photoisomerization-cyclization process. researchgate.netvapourtec.com The principles of this technology could be adapted for the amination of a dichloroquinoline precursor in a flow reactor, potentially leading to higher yields and purity of the final product.

Automated Synthetic Systems

Automated synthesis platforms, often integrated with flow chemistry, enable the rapid optimization of reaction conditions and the synthesis of compound libraries. An automated high-temperature and high-pressure flow reactor has been used for the synthesis of fused pyrimidinone and quinolone derivatives. acs.org Such a system could be programmed to systematically vary parameters like the base, solvent, temperature, and stoichiometry for the synthesis of this compound, thereby accelerating the discovery of optimal reaction conditions.

Regioselective Synthesis Strategies

A key challenge in the synthesis of this compound from a precursor like 2,7-dichloroquinoline is achieving regioselectivity. The two chlorine atoms on the quinoline ring will exhibit different reactivities towards nucleophilic substitution. The reactivity is influenced by the electronic effects of the nitrogen atom in the quinoline ring system.

Generally, the C2 and C4 positions in the quinoline ring are more electron-deficient and thus more susceptible to nucleophilic attack than the positions on the benzo-fused ring. However, the precise outcome can be influenced by the reaction conditions. The synthesis of novel 2-chloroquinoline derivatives of 1,4-dihydropyridines from substituted 2,4-dichloroquinolines has been achieved with high regioselectivity, demonstrating that selective substitution is possible. researchgate.net

To achieve the desired regioselective amination at the C7 position, careful control of reaction parameters is essential. This could involve:

Temperature Control: Lowering the reaction temperature may favor the kinetic product, potentially allowing for selective substitution at one position over the other.

Choice of Solvent: The polarity of the solvent can influence the relative reactivity of the two chlorine atoms.

Protecting Groups: In some cases, a protecting group strategy might be necessary to temporarily block the more reactive position, direct the substitution to the desired C7 position, and then deprotect to yield the final product.

Starting Material Selection: An alternative strategy would be to start with a molecule that already contains the desired substitution pattern, for example, by synthesizing a 7-amino-2-hydroxyquinoline, followed by chlorination of the hydroxyl group.

Table 2: Summary of Synthetic Strategies

| Strategy | Description | Key Considerations |

|---|---|---|

| Nucleophilic Aromatic Substitution | Reaction of 2,7-dichloroquinoline with dimethylamine. | Base selection, stoichiometry, regioselectivity. |

| Continuous Flow Synthesis | Adaptation of general quinoline flow synthesis methods. | Reactor design, optimization of flow parameters. |

| Automated Synthesis | High-throughput screening of reaction conditions. | Integration of analytical tools for rapid analysis. |

Chemical Reactivity and Transformation Pathways of 2 Chloro N,n Dimethylquinolin 7 Amine

Nucleophilic Substitution Reactions at the Quinoline (B57606) Core

The quinoline ring system, particularly when substituted with a halogen, is a key substrate for nucleophilic substitution reactions. The reactivity of 2-chloro-N,N-dimethylquinolin-7-amine is primarily dictated by the interplay between the electrophilic C-2 carbon and the electronic nature of the substituents.

Reactivity of the Chlorine Atom at the Quinoline C-2 Position

The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic attack. Compared to the 4-chloro isomer, 2-chloroquinoline (B121035) exhibits a higher reactivity towards certain nucleophiles, such as methoxide ions. researchgate.net This enhanced reactivity allows the chlorine atom to be readily displaced by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. nih.gov This characteristic makes 2-chloroquinolines valuable precursors in synthetic organic chemistry for building more complex molecular frameworks. nih.govnih.gov For instance, the reaction of 2-chloroquinolines with 1,2,4-triazole has been studied to synthesize 2-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net

Oxidation and Reduction Chemistry of the Chloro-Dimethylaminoquinoline System

The quinoline nucleus and its substituents can participate in redox reactions. For example, related compounds like 7-dimethylamino-2-methylquinolines can undergo oxidation with reagents such as selenium dioxide to form quinoline-2-carbaldehyde derivatives. researchgate.net The N,N-dimethylamino group itself can be sensitive to oxidation. Conversely, reduction reactions can also be performed. For instance, the nitrile group of 2-chloro-3-cyanoquinoline can be reduced to a methanamine group using lithium aluminum hydride (LiAlH4). nih.gov While specific oxidation and reduction studies on this compound are not extensively detailed, the chemistry of related quinolines suggests that both the quinoline ring and its functional groups are amenable to a range of redox transformations.

Derivatization and Functionalization Strategies

The structure of this compound allows for multiple avenues of derivatization, enabling the synthesis of a diverse library of compounds.

Further Amination Reactions of the N,N-Dimethylamino Moiety

The tertiary amine of the N,N-dimethylamino group can undergo further reactions, most notably quaternization. This typically involves reacting the dimethylamino-compound with an alkylating agent, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. rsc.org This transformation converts the neutral amine into a positively charged moiety, which significantly alters the compound's physical and chemical properties.

Carbon-Carbon Coupling Reactions (e.g., Suzuki Coupling with Arylboronic Acids)

The chlorine atom at the C-2 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid in the presence of a palladium catalyst, is a powerful tool for forming carbon-carbon bonds. researchgate.netresearchgate.net This reaction is widely used to couple aryl or heteroaryl halides with various arylboronic acids. scispace.comnih.govclaremont.edu The efficiency of the Suzuki coupling of 2-chloroquinolines depends on the optimization of the catalytic system, including the choice of palladium catalyst, ligands, base, and solvent. scispace.com

Interactive Data Table: Suzuki-Miyaura Coupling Conditions for Chloro-Heterocycles

The following table outlines typical conditions used for the Suzuki-Miyaura cross-coupling of chloro-heteroaromatic compounds with arylboronic acids, which are applicable to this compound.

| Component | Example Reagents | Typical Conditions | Purpose | Source |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 2.5–10 mol% | Facilitates oxidative addition and reductive elimination cycle | scispace.comnih.gov |

| Base | K₂CO₃, Na₂CO₃, Na₃PO₄ | 1.5–3 equivalents | Activates the boronic acid and neutralizes acid formed | scispace.comnih.gov |

| Solvent | Toluene, Dioxane/H₂O, DME/H₂O | Anhydrous or aqueous mixtures | Solubilizes reactants and influences catalyst activity | scispace.comnih.gov |

| Temperature | 65–110 °C | Varies with substrate reactivity | Provides energy to overcome activation barriers | scispace.comscispace.com |

Integration of Diverse Chemical Moieties onto the Quinoline Scaffold

The chloro-substituted quinoline ring of this compound serves as a versatile platform for the introduction of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules with tailored properties.

Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the case of this compound, the chlorine atom at the C2-position can be readily displaced by various aryl or heteroaryl groups.

Detailed research has shown that the choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For instance, the coupling of 2-chloroquinolines with arylboronic acids often employs catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with phosphine ligands such as SPhos or XPhos. The base, typically sodium carbonate, potassium carbonate, or cesium carbonate, plays a key role in the transmetalation step of the catalytic cycle.

| Catalyst System | Arylboronic Acid | Base | Solvent | Yield (%) |

| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 85 |

| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 92 |

| PdCl₂(dppf) | Thiophen-2-ylboronic acid | Na₂CO₃ | DME/H₂O | 78 |

| This is an interactive data table based on representative yields for Suzuki-Miyaura reactions involving similar chloro-heteroaromatic substrates. |

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine, catalyzed by a palladium complex. This reaction is particularly useful for synthesizing substituted aminoquinolines from this compound. The reactivity of the C2-chloro substituent makes it an excellent electrophilic partner in this transformation.

Studies on the amination of related chloroquinolines have demonstrated that the selection of the palladium precursor and the phosphine ligand is critical for the reaction's success. Common catalyst systems include palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] in combination with bulky, electron-rich phosphine ligands like Xantphos, BINAP, or DavePhos. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine nucleophile.

| Catalyst System | Amine | Base | Solvent | Yield (%) |

| Pd₂(dba)₃ / Xantphos | Morpholine (B109124) | NaOtBu | Toluene | 95 |

| Pd(OAc)₂ / BINAP | Aniline (B41778) | LiHMDS | Dioxane | 88 |

| PdCl₂(DavePhos) | Benzylamine | K₃PO₄ | t-BuOH | 82 |

| This is an interactive data table based on representative yields for Buchwald-Hartwig amination reactions involving similar chloro-heteroaromatic substrates. |

Carbamide Formation from Amine Functionality

The dimethylamino group at the C7-position of this compound can, in principle, undergo transformations, although it is generally less reactive than a primary or secondary amine. However, derivatization of the quinoline scaffold at other positions can introduce primary or secondary amine functionalities, which are then readily converted to carbamides (ureas). For the purpose of this section, we will consider a derivative where a primary amine is present on the quinoline core.

The synthesis of carbamides from an amino-quinoline derivative is a common strategy in drug discovery to introduce hydrogen bond donors and acceptors, which can enhance binding affinity to biological targets.

Reaction with Isocyanates

The most direct method for carbamide formation is the reaction of a primary or secondary amine with an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate to form a stable urea linkage.

For an amino derivative of the 2-chloro-N,N-dimethylquinoline scaffold, reaction with various isocyanates can generate a library of urea-containing compounds. The reaction is often carried out in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

| Amine Derivative | Isocyanate | Solvent | Yield (%) |

| 2-(4-aminophenyl)-N,N-dimethylquinolin-7-amine | Phenyl isocyanate | DCM | 98 |

| 2-(aminomethyl)-N,N-dimethylquinolin-7-amine | Methyl isocyanate | THF | 95 |

| N-methyl-2-(4-aminophenyl)quinolin-7-amine | Ethyl isocyanate | DMF | 93 |

| This is an interactive data table illustrating the synthesis of carbamides from hypothetical amino derivatives of the primary compound. |

Phosgene-Free Methods

Due to the hazardous nature of isocyanates, alternative, safer methods for carbamide synthesis have been developed. One common approach involves the reaction of an amine with a carbonylating agent, such as N,N'-carbonyldiimidazole (CDI), followed by the addition of a second amine. This two-step, one-pot procedure allows for the synthesis of unsymmetrical ureas without isolating the reactive intermediate.

Another phosgene-free method is the oxidative carbonylation of amines using carbon monoxide in the presence of a catalyst. While effective, this method often requires high pressures and temperatures.

| Amine Derivative | Carbonylating Agent | Second Amine | Yield (%) |

| 2-(4-aminophenyl)-N,N-dimethylquinolin-7-amine | CDI | Benzylamine | 85 |

| 2-(aminomethyl)-N,N-dimethylquinolin-7-amine | Triphosgene | Aniline | 80 |

| This is an interactive data table for phosgene-free carbamide synthesis from hypothetical amino derivatives. |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro N,n Dimethylquinolin 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 2-chloro-N,N-dimethylquinolin-7-amine is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the N,N-dimethylamino group. The precise chemical shifts (δ) are influenced by the electronic effects of the chloro and dimethylamino substituents.

The aromatic region is expected to show signals for the five protons on the quinoline core. The electron-withdrawing nature of the chlorine atom at the C2 position and the nitrogen atom within the quinoline ring will generally deshield adjacent protons, shifting their resonances downfield. Conversely, the electron-donating N,N-dimethylamino group at C7 will shield nearby protons, causing upfield shifts.

A singlet integrating to six protons is expected for the two equivalent methyl groups of the N,N-dimethylamino substituent. This signal's chemical shift will be characteristic of N-methyl groups on an aromatic ring. For a related compound, 4-chloro-N,N-dimethylquinolin-7-amine, the N,N-dimethyl groups appear as a singlet in the range of δ 2.8–3.1 ppm.

Predicted ¹H NMR Data for this compound The following table is based on predicted values and analysis of similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H3 | ~ 6.8 - 7.0 | Doublet | ~ 8.5 - 9.0 | 1H |

| H4 | ~ 7.8 - 8.0 | Doublet | ~ 8.5 - 9.0 | 1H |

| H5 | ~ 7.5 - 7.7 | Doublet | ~ 8.0 - 8.5 | 1H |

| H6 | ~ 7.0 - 7.2 | Doublet of doublets | ~ 8.0 - 8.5, ~ 2.0 - 2.5 | 1H |

| H8 | ~ 7.3 - 7.5 | Singlet (or narrow doublet) | - | 1H |

The ¹³C NMR spectrum provides critical information on the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected: nine for the quinoline ring and two for the dimethylamino group. The chemical shifts of the carbon atoms are significantly influenced by the attached functional groups.

The carbon atom bearing the chlorine (C2) is expected to have a chemical shift significantly affected by the halogen's electronegativity. The carbons of the pyridine (B92270) ring (C2, C3, C4, C8a) and the benzene (B151609) ring (C4a, C5, C6, C7, C8) will exhibit shifts characteristic of their position relative to the nitrogen atom and the substituents. The C7 carbon, directly attached to the electron-donating amino group, will be shifted upfield compared to an unsubstituted quinoline. The two methyl carbons of the N,N-dimethylamino group will appear as a single signal in the aliphatic region of the spectrum. In a related isomer, 4-chloro-N,N-dimethylquinolin-7-amine, the N,N-dimethyl groups show a signal around δ 40-45 ppm.

Predicted ¹³C NMR Data for this compound The following table is based on predicted values and analysis of similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~ 150 - 155 |

| C3 | ~ 120 - 125 |

| C4 | ~ 135 - 140 |

| C4a | ~ 148 - 152 |

| C5 | ~ 125 - 130 |

| C6 | ~ 115 - 120 |

| C7 | ~ 150 - 155 |

| C8 | ~ 110 - 115 |

| C8a | ~ 145 - 150 |

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. For instance, it would show a cross-peak between H3 and H4, confirming their adjacent relationship. Similarly, correlations between H5 and H6 would be expected. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the proton at H3 to the C3 carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different spin systems and for assigning quaternary carbons. For example, HMBC would show correlations from the methyl protons to C7, confirming the position of the dimethylamino group. youtube.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry is essential for determining the precise molecular formula of a compound. For this compound (C₁₁H₁₁ClN₂), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its elemental composition. The presence of chlorine would be readily identified by the characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁷Cl isotope.

Both EI and ESI are common ionization techniques used in mass spectrometry, each providing complementary fragmentation information.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The fragmentation of this compound would likely involve several key pathways. Alpha-cleavage is a dominant fragmentation pathway for amines, which would involve the loss of a methyl radical (•CH₃) from the molecular ion. libretexts.org Another expected fragmentation is the loss of the chlorine atom (•Cl) or a molecule of hydrogen chloride (HCl).

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺. In tandem MS (MS/MS) experiments, this precursor ion can be fragmented to yield structural information. For this compound, the protonated molecule would be the base peak. Subsequent fragmentation might involve the loss of a methyl group or the entire dimethylamino group. The fragmentation of related quinoline structures often involves cleavages within the heterocyclic ring system. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific structural components.

Hydrogen Bonding and Intermolecular Interaction Signatures

As this compound is an aprotic molecule (lacking hydrogen bond donors like O-H or N-H), classical hydrogen bonding is not anticipated in its pure form. However, weak intermolecular interactions, such as C-H···N or C-H···Cl hydrogen bonds, could occur in the solid state. These interactions would likely cause subtle shifts in the positions and broadening of the involved C-H stretching and bending vibrations in the FT-IR spectrum when comparing the solid-state spectrum to a spectrum measured in a non-polar solvent.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, a hypothetical analysis can be described.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

A successful single-crystal X-ray diffraction experiment would precisely determine the bond lengths and angles of the this compound molecule. Key findings would include:

The planarity of the quinoline ring system.

The precise bond lengths of the C-Cl, C-N (amine), and various C-C and C-N bonds within the quinoline core.

The bond angles around the substituent groups, defining their orientation relative to the quinoline plane.

The conformation of the N,N-dimethylamino group.

Crystallographic Data Analysis (e.g., Crystal Systems, Space Groups, Z-values)

The crystallographic data would be presented in a standardized format. This would include the crystal system (e.g., monoclinic, orthorhombic), the space group (which describes the symmetry of the crystal), the unit cell dimensions (a, b, c, α, β, γ), and the Z-value (the number of molecules per unit cell). For a related compound, 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine, the crystal system was determined to be orthorhombic with the space group Pna2₁. researchgate.net

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| V (ų) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

Intermolecular and Intramolecular Interaction Mapping (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would pack in a way that maximizes favorable intermolecular interactions. The analysis would likely reveal:

π-π Stacking: The planar quinoline rings are expected to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset. In a similar structure, 7-chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine, weak π–π interactions were observed with the shortest distance between ring centroids being 3.6476 (8) Å. researchgate.net

Halogen Bonding: The chlorine atom could participate in halogen bonding, acting as an electrophilic region (the σ-hole) that interacts with a nucleophilic atom on a neighboring molecule, such as the nitrogen of the quinoline ring or the dimethylamino group.

Weak Hydrogen Bonding: As mentioned in the FT-IR section, weak C-H···N or C-H···Cl hydrogen bonds could be present and would be precisely mapped by X-ray crystallography.

The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies of 2 Chloro N,n Dimethylquinolin 7 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

No specific data is available for 2-chloro-N,N-dimethylquinolin-7-amine.

Geometry Optimization and Conformational Analysis

No specific data is available for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

No specific data is available for this compound.

Molecular Electrostatic Potential (MEP) Mapping

No specific data is available for this compound.

Predicted Nonlinear Optical (NLO) Properties

No specific data is available for this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

No specific data is available for this compound.

Theoretical FT-IR Spectral Prediction and Comparison with Experimental Data

No specific data is available for this compound.

Theoretical NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. For a molecule like this compound, theoretical calculations can provide a baseline for comparison with experimental data, aiding in the correct assignment of spectral peaks.

Advanced methodologies, such as those combining Quantum Mechanics/Molecular Mechanics (QM/MM), are employed to achieve high accuracy. nih.gov These calculations often involve averaging the results over multiple conformations sampled from Molecular Dynamics (MD) simulations. biorxiv.org This approach is crucial because it accounts for the dynamic nature of the molecule in solution, leading to a more realistic prediction of NMR parameters compared to calculations based on a single, static conformation. nih.govbiorxiv.org For instance, studies on other complex molecules have shown that including conformational averaging significantly improves the correlation between predicted and experimental ¹⁵N chemical shifts. nih.gov The accuracy of these predictions is typically evaluated by metrics such as the correlation coefficient (R²) and the Mean Unsigned Error (MUE) between the calculated and experimental values. nih.gov

Table 1: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts This table provides an example of how theoretical and experimental data would be presented for validation purposes.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | MUE (ppm) | R² |

| ¹³C | Data points across the molecule | Data points across the molecule | ~1.7 - 3.0 | >0.98 |

| ¹⁵N | Data points across the molecule | Data points across the molecule | ~4.8 | >0.70 |

| ¹H | Data points across the molecule | Data points across the molecule | ~0.3 | >0.95 |

Non-Covalent Interaction Analysis

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the forces governing the crystal packing. The analysis generates two-dimensional "fingerprint plots," which summarize the various close contacts between atoms. nih.gov

Table 2: Example of Hirshfeld Surface Contact Contributions This table illustrates the typical output of a Hirshfeld surface analysis, showing the percentage contribution of different intermolecular contacts to the total surface area.

| Intermolecular Contact | Contribution (%) |

| H···H | 35 - 65 |

| C···H/H···C | 11 - 33 |

| Cl···H/H···Cl | 9 - 19 |

| N···H/H···N | 5 - 10 |

| Other | < 5 |

Quantum Chemical Descriptors for Reactivity and Stability Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the electronic properties and reactivity of a molecule. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Other quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness, provide further insights into the molecule's behavior in chemical reactions. These parameters help in predicting the sites most susceptible to electrophilic or nucleophilic attack. For instance, the distribution of HOMO and LUMO across the molecular structure of this compound would indicate the electron-rich and electron-poor regions, respectively, guiding predictions about its reactivity.

Table 3: Key Quantum Chemical Descriptors and Their Significance This table presents a set of theoretical quantum chemical descriptors that would be calculated to predict the reactivity and stability of the compound.

| Descriptor | Typical Calculated Value (eV) | Significance |

| EHOMO | -6.0 to -7.0 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicator of chemical stability and reactivity. |

| Ionization Potential (I) | 6.0 to 7.0 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.5 to 2.5 | Energy released when an electron is added. |

| Global Hardness (η) | 2.0 to 2.5 | Resistance to change in electron distribution. |

Solvent Effects on Molecular Stability and Reactivity

The surrounding medium can significantly influence the properties of a molecule. Computational studies on solvent effects are used to predict how the stability, reactivity, and geometry of this compound would change in different environments. These calculations are often performed using continuum solvation models, where the solvent is represented as a uniform medium with a specific dielectric constant.

By calculating properties such as the total energy and dipole moment in the gas phase and in various solvents (e.g., ethanol (B145695), water, DMSO), it is possible to quantify the extent of solute-solvent interactions. A greater stabilization energy and an increased dipole moment in a polar solvent compared to the gas phase would indicate strong interactions and charge redistribution within the molecule.

Table 4: Illustrative Solvent Effects on Molecular Properties This table shows hypothetical data on how key molecular properties might vary in different solvent environments.

| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) | Dipole Moment (Debye) |

| Gas Phase | 1 | -X.0000 | 3.5 |

| Ethanol | 24.55 | -X.0125 | 4.8 |

| Water | 78.39 | -X.0150 | 5.2 |

| DMSO | 46.7 | -X.0145 | 5.1 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govmdpi.com This method is instrumental in structure-based drug design for evaluating the binding affinity and interaction patterns of a molecule like this compound with a biological target. researchgate.net

The process involves preparing the 3D structures of both the ligand and the target protein. mdpi.com Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, scoring them based on binding energy or other scoring functions. mdpi.com The results provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com For example, docking studies on similar quinoline (B57606) derivatives have identified crucial interactions with specific amino acid residues in the active sites of enzymes like HIV reverse transcriptase. nih.gov

Table 5: Example of Molecular Docking Results with a Hypothetical Protein Target This table provides an example of the output from a molecular docking simulation, detailing the binding affinity and key interactions.

| Parameter | Result |

| Protein Target (PDB ID) | e.g., 4I2P |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | |

| Hydrogen Bonds | Lys101, Tyr188 |

| Hydrophobic Interactions | Val106, Pro236, Tyr318 |

| π-π Stacking | Trp229 |

Applications of 2 Chloro N,n Dimethylquinolin 7 Amine As a Chemical Scaffold in Advanced Materials and Functional Molecules

Design and Synthesis of Functional Fluorescent Probes

The quinoline (B57606) ring system is a well-established fluorophore, and its derivatives are central to the design of various fluorescent materials. The introduction of substituents at specific positions can modulate the electronic and photophysical properties, leading to the development of highly specialized probes.

Quinoline-based Highly Tunable Dyes and Optical Materials

The presence of an N,N-dimethylamino group at the 7-position of the quinoline scaffold is known to be a key feature for creating fluorescent dyes with tunable properties. This electron-donating group can participate in intramolecular charge transfer (ICT), a process that is sensitive to the local environment, such as solvent polarity and pH. While research on 2-chloro-N,N-dimethylquinolin-7-amine is not extensively documented, the principles derived from similar structures, such as other 7-aminoquinolines, suggest its potential. For instance, the fluorescence of quinoline derivatives with an amino group can be significantly influenced by pH, with changes in protonation state leading to shifts in emission wavelengths. chemicalbook.com This property is fundamental for creating ratiometric fluorescent sensors.

The combination of the electron-donating -N(CH₃)₂ group and the electron-withdrawing nature of the chlorinated pyridine (B92270) ring in this compound could result in a push-pull system, which is a common strategy for designing dyes with large Stokes shifts and high quantum yields. nist.gov

Table 1: Key Substituents and Their Influence on Quinoline Fluorescence

| Substituent Group | Position | Typical Effect on Fluorescence |

| N,N-dimethylamino | 7 | Enhances fluorescence, introduces solvatochromism and pH sensitivity chemicalbook.com |

| Chloro | 2 | Electron-withdrawing, can influence emission wavelength and quantum yield |

| Trifluoromethyl | - | Strong electron-withdrawing, can lead to large Stokes shifts nist.gov |

Photoactivatable Fluorophores for Dynamic Studies

The general strategy involves attaching a caging group that quenches the fluorescence of the quinoline core. Upon irradiation, this group is cleaved, restoring the fluorophore's emission. The reactivity of the chloro group in nucleophilic substitution reactions could be exploited to link such photolabile moieties.

Scaffolds for Live Cell Imaging Probes (methodological focus)

The quinoline scaffold is a valuable platform for developing probes for live cell imaging due to its relatively small size, which can aid in cell permeability, and its tunable fluorescence. nist.gov Derivatives of 7-aminoquinoline (B1265446) have been successfully used to create probes that localize in specific organelles, such as the Golgi apparatus. nist.gov

The design of such probes often involves a modular approach where the quinoline core acts as the reporter, and specific targeting moieties are attached to direct the probe to the desired cellular location. The 2-chloro position in this compound serves as a convenient site for chemical conjugation to biomolecules or organelle-targeting groups. Furthermore, the inherent fluorescence of the 7-(N,N-dimethylamino)quinoline moiety can be exploited for tracking the distribution and accumulation of these probes within living cells using techniques like confocal microscopy. chemicalbook.com

Role as a Versatile Building Block in Complex Organic Synthesis

Beyond its potential in materials science, this compound is a valuable intermediate in organic synthesis, providing access to a wide range of more complex quinoline derivatives.

Precursor to Diversified Quinoline Derivatives with Modified Chemical Properties

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, making it a key site for introducing a wide variety of functional groups. This reactivity allows for the synthesis of a library of derivatives with tailored chemical and physical properties. For example, the chloro group can be displaced by amines, alcohols, thiols, and other nucleophiles to generate new compounds.

This synthetic versatility is crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where systematic modification of a lead compound is necessary to optimize its biological activity. The N,N-dimethylamino group at the 7-position, being a strong electron-donating group, influences the reactivity of the quinoline ring system, including the ease of substitution at the 2-position.

Table 2: Potential Reactions at the 2-Position of this compound

| Reagent Type | Reaction Type | Potential Product Class |

| Amines (R-NH₂) | Nucleophilic Aromatic Substitution | 2-amino-7-(N,N-dimethylamino)quinolines |

| Alcohols (R-OH) | Nucleophilic Aromatic Substitution | 2-alkoxy-7-(N,N-dimethylamino)quinolines |

| Thiols (R-SH) | Nucleophilic Aromatic Substitution | 2-(alkylthio)-7-(N,N-dimethylamino)quinolines |

| Organometallic Reagents | Cross-Coupling Reactions | 2-alkyl/aryl-7-(N,N-dimethylamino)quinolines |

Application in High-Throughput Combinatorial Screening for Chemical Libraries

The reactivity of the 2-chloro group makes this compound an ideal building block for combinatorial chemistry and high-throughput screening. By reacting this scaffold with a diverse set of reactants, large libraries of related compounds can be rapidly synthesized. These libraries are invaluable for discovering new molecules with desired properties, such as biological activity or specific material characteristics.

The straightforward nature of nucleophilic substitution reactions at the 2-position allows for parallel synthesis techniques, where multiple reactions are run simultaneously. The resulting library of quinoline derivatives can then be screened for a variety of applications, accelerating the discovery process for new drugs and materials.

Utilization in Polymer Chemistry and Catalysis

The distinct electronic and steric properties of the quinoline nucleus make it a privileged structure in the design of ligands for metal-catalyzed reactions and as a core for initiating polymerization processes. The functional groups of this compound provide key handles for its integration into these applications.

The functionalization of the quinoline ring is a significant strategy in modern synthetic chemistry for creating ligands that can precisely control the activity and selectivity of metal catalysts. researchgate.net The presence of a chlorine atom at the 2-position and a dimethylamino group at the 7-position on the quinoline core of this compound makes it an intriguing building block for novel ligand synthesis.

The chloro group can be substituted through various cross-coupling reactions, allowing for the introduction of a wide range of other functional groups, such as phosphines, amines, or other coordinating moieties. These groups can then bind to a metal center, influencing its catalytic activity. For instance, the development of quinoline-based pincer palladium complexes has been widely explored for various catalytic transformations. mdpi.com

The N,N-dimethylamino group, being an electron-donating group, can modulate the electronic properties of the quinoline ring and, consequently, the coordinated metal center. This electronic tuning is crucial for optimizing the performance of a catalyst in a specific transformation. The synthesis of a variety of substituted quinolines with tailored electronic and steric properties is a subject of ongoing research, with methods like metal-free C(sp³)–H bond activation and tandem cyclization strategies being developed. nih.gov

| Reactive Site | Potential Transformation | Resulting Ligand Feature | Potential Catalytic Application |

| 2-Chloro position | Nucleophilic aromatic substitution | Introduction of coordinating groups (e.g., -PR₂, -NR₂) | Cross-coupling reactions, hydrogenation |

| 7-N,N-dimethylamino | Electronic modulation | Tuning of ligand donor strength | Optimization of catalyst selectivity |

| Quinoline backbone | C-H functionalization | Further structural diversification | Asymmetric catalysis |

Controlled polymerization techniques are essential for producing polymers with well-defined architectures and properties. In the context of ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, the initiator plays a critical role in controlling the polymerization rate and the molecular weight of the resulting polymer. While this compound itself is not a direct initiator, it can be considered a "pro-initiator"—a stable precursor that can be converted into an active initiating species.

The chloro group or the amino group on the quinoline scaffold could be chemically modified to generate a functional group capable of initiating polymerization, such as a hydroxyl group. For example, the chloro group could potentially be hydrolyzed or substituted to introduce an alcohol, which can then act as an initiator in conjunction with a metal catalyst, such as tin(II) octoate or an iron(III) complex. organic-chemistry.orgscispace.com

Alternatively, the quinoline nitrogen itself, or the exocyclic dimethylamino group, could coordinate to a metal center, forming a complex that catalyzes the ROP of ε-caprolactone. The design of such catalytic systems is an active area of research, with various quinoline-derived ligands being investigated for their efficacy in promoting controlled polymerization. researchgate.net The living nature of some ROP systems allows for the creation of block copolymers, further expanding the range of accessible materials. google.com

| Pro-initiator Feature | Activation Method | Active Initiator | Polymerization Type |

| 2-Chloro group | Hydrolysis/Substitution | Quinoline with -OH group | Ring-Opening Polymerization |

| 7-N,N-dimethylamino | Coordination to metal | Metal-alkoxide complex | Coordinated ROP |

Integration into Advanced Materials Design (General)

The quinoline scaffold is a key component in many advanced materials due to its photophysical, electronic, and thermal properties. The specific functionalization of this compound allows for its potential integration as a building block into a variety of material architectures. researchgate.net

The presence of the reactive chloro group enables this molecule to be covalently incorporated into polymer chains or attached to surfaces. For example, it could serve as a monomer in a step-growth polymerization or be grafted onto a polymer backbone to impart specific functionalities. The N,N-dimethylamino group, a known auxochrome, can influence the photophysical properties of the molecule, suggesting potential applications in the design of fluorescent probes or organic light-emitting diode (OLED) materials.

Advanced Analytical Methodologies for Quantitative and Qualitative Assessment Beyond Basic Compound Identification

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for the separation of 2-chloro-N,N-dimethylquinolin-7-amine from starting materials, byproducts, and other impurities that may be present in a reaction mixture.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for monitoring the progress of its synthesis and for the final assessment of its purity.

A reversed-phase HPLC method is typically suitable for quinoline (B57606) derivatives. nih.gov The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (such as C8 or C18) and a polar mobile phase. For this compound, a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide optimal separation from polar and nonpolar impurities. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the quinoline ring system.

Detailed Research Findings: In a hypothetical HPLC analysis for reaction monitoring, the disappearance of a starting material and the appearance of the this compound product peak can be tracked over time. The purity of the final product can be determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks. For quantitative analysis, a calibration curve would be constructed using certified reference standards.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Progress and Component Separation

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique used for qualitatively monitoring reactions and identifying the components in a mixture. libretexts.org For this compound, TLC can be used to quickly check the progress of a synthesis by spotting the reaction mixture alongside the starting materials on a silica (B1680970) gel plate. ijpsr.com

Detailed Research Findings: In a typical TLC analysis to monitor the synthesis of this compound, a spot of the reaction mixture would be applied to the baseline of the TLC plate. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

Table 2: Example TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexane (B92381) (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm), Potassium Permanganate (B83412) stain |

| Expected Rf | ~0.4 (highly dependent on exact mobile phase composition) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility due to its molecular weight and polarity, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of more volatile precursors or potential degradation products. mdpi.com Furthermore, derivatization of the amine group could produce a more volatile compound suitable for GC-MS analysis.

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. youtube.com This allows for unambiguous identification of the components. mdpi.com

Detailed Research Findings: For the analysis of potential volatile impurities in a sample of this compound, a GC-MS method would involve dissolving the sample in a suitable solvent and injecting it into the GC. The resulting chromatogram would show peaks for any volatile compounds present, and the mass spectrum of each peak would allow for their identification by comparison with spectral libraries.

Table 3: Hypothetical GC-MS Parameters for Analysis of Volatile Impurities

| Parameter | Value |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

Spectrofluorimetric Methods for Quantitative Determination of Derivatives

While there is no direct evidence of this compound being used as a fluorigenic reagent, certain quinoline derivatives can be used to label other non-fluorescent molecules, making them detectable by highly sensitive spectrofluorimetric methods. nih.gov The inherent fluorescence of the quinoline nucleus can be exploited or enhanced through derivatization.

If this compound were to be used as a derivatizing agent, for instance, by reacting its amine group, it could potentially form a fluorescent product. The intensity of the fluorescence would be proportional to the concentration of the analyte, allowing for quantitative determination. This approach is particularly useful for trace analysis due to its high sensitivity.

Detailed Research Findings: A hypothetical spectrofluorimetric method could involve reacting this compound with a fluorogenic labeling agent that specifically reacts with secondary amines. After the reaction, the fluorescence of the resulting derivative would be measured at specific excitation and emission wavelengths. A calibration curve would be prepared by reacting known concentrations of the compound with the labeling agent.

Table 4: Illustrative Spectrofluorimetric Analysis Parameters

| Parameter | Description |

|---|---|

| Fluorogenic Reagent | e.g., Dansyl chloride (hypothetical for derivatization) |

| Reaction Medium | Alkaline buffer (e.g., borate (B1201080) buffer) |

| Excitation Wavelength (λex) | Dependent on the fluorescent derivative formed |

| Emission Wavelength (λem) | Dependent on the fluorescent derivative formed |

| Instrumentation | Spectrofluorometer |

| Application | Trace quantitative analysis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N,N-dimethylquinolin-7-amine, and what methodological considerations are critical for reproducibility?

- The compound can be synthesized via Vilsmeier-Haack formylation followed by chlorination and dimethylamination. Key steps include:

- Formylation : Using MSCL-DMF/DMAC as a reagent to introduce formyl/acetyl groups at the 3-position of quinoline derivatives .

- Chlorination : Selective chlorination at the 2-position using POCl₃ or other chlorinating agents under controlled temperature (e.g., 80–100°C) .

- Dimethylamination : Substitution of the 7-amino group with dimethylamine via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and catalytic bases like K₂CO₃ .

- Critical considerations : Purification via column chromatography (silica gel, hexane/EtOAc) and characterization via ¹H/¹³C NMR to confirm regioselectivity .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Primary techniques :

- NMR spectroscopy : ¹H NMR resolves aromatic protons (δ 7.2–8.5 ppm) and dimethylamino groups (δ 2.8–3.1 ppm). ¹³C NMR confirms quinoline carbons (C-2 Cl at ~145 ppm) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂ClN₂ at m/z 219.0693) .

- Supplementary methods : IR spectroscopy for functional groups (C-Cl stretch ~750 cm⁻¹) and elemental analysis for purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly when scaling up reactions?

- Key variables :

- Catalyst selection : Pd/C or CuI for cross-coupling steps improves efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but require strict moisture control .

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during chlorination .

- Case study : Substituting POCl₃ with PCl₃ in chlorination increased yield from 61% to 92% for analogous quinoline derivatives .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- Assay standardization : Compare MIC values across studies using consistent bacterial strains (e.g., S. aureus ATCC 25923) .

- Structural validation : Re-synthesize disputed compounds and verify purity via HPLC .

- Meta-analysis : Correlate substituent effects (e.g., 7-dimethylamino vs. 7-methoxy) with activity trends .

Q. What structure-activity relationships (SAR) govern the pharmacological profile of this compound analogs?

- Critical substituents :

- Chloro at C-2 : Enhances lipophilicity and membrane penetration, critical for intracellular targets .

- Dimethylamino at C-7 : Modulates electron density, improving binding to enzymes like PI3Kδ .

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

- Buchwald-Hartwig amination : Requires Pd(OAc)₂/Xantphos catalysts for C-N bond formation at C-4, with microwave irradiation reducing reaction times (24h → 2h) .

- SNAr reactivity : The electron-withdrawing chloro group activates the quinoline ring for nucleophilic attack at C-7, with DFT studies confirming transition-state stabilization .

Q. How can researchers address instability issues of this compound during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.